molecular formula C4H6NiO4 B1203099 Nickel acetate CAS No. 373-02-4

Nickel acetate

Cat. No.: B1203099
CAS No.: 373-02-4
M. Wt: 176.78 g/mol
InChI Key: AIYYMMQIMJOTBM-UHFFFAOYSA-L
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Description

Nickel acetate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·xH₂O, where x can be 0, 2, or 4. The most common form is the tetrahydrate, Ni(CH₃CO₂)₂·4H₂O, which appears as mint-green crystals. This compound is widely used in various industrial applications, including electroplating and as a mordant in textile dyeing .

Scientific Research Applications

Nickel acetate has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Exposure to Nickel Acetate can cause severe dermatitis, skin and asthma-like allergies, and damage to the lungs, kidneys, gastrointestinal tract, and neurological system . It is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers .

Future Directions

The global Nickel Acetate Market size is expected to expand at 4 % CAGR from 2023 to 2035 . The market growth is attributed to the increasing demand for this compound usage in various industries, such as automotive, electronics, electrical, aesthetics, and metallurgy . Nickel-based electrocatalysts for Hydrogen Evolution Reaction are also being explored .

Biochemical Analysis

Biochemical Properties

Nickel acetate plays a significant role in biochemical reactions, particularly as a cofactor in several enzymes. It interacts with enzymes such as urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase. These enzymes rely on nickel ions for their catalytic activity. For instance, urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide, requires nickel ions to function effectively . This compound provides the necessary nickel ions that bind to the active sites of these enzymes, facilitating their catalytic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress can alter cell signaling pathways and gene expression, potentially leading to genotoxic and carcinogenic effects. Additionally, this compound can disrupt cellular metabolism by interfering with the function of mitochondria, the energy-producing organelles in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, causing structural and functional disruptions. For example, nickel ions can inhibit the activity of DNA repair enzymes, leading to an accumulation of DNA damage . This compound can also interfere with the function of transcription factors such as p53, which plays a crucial role in regulating cell cycle and apoptosis. By disrupting the normal function of these biomolecules, this compound can induce cellular toxicity and contribute to carcinogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as heat and light . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic inflammation and persistent oxidative stress, which can have lasting effects on cellular function . These temporal effects highlight the importance of monitoring this compound stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity. Studies have shown that high doses of this compound can cause damage to the kidneys, liver, and lungs in animal models . Additionally, high doses can lead to hematological changes such as increased white blood cell counts and platelet counts . These findings underscore the importance of determining safe exposure levels for this compound in both laboratory and environmental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nickel-dependent enzymes. For example, it plays a role in the activation of urease and [NiFe]-hydrogenase, which are essential for nitrogen and energy metabolism, respectively . This compound can also influence the Wood-Ljungdahl pathway, a key metabolic pathway in anaerobic microorganisms that involves the conversion of carbon dioxide to acetate . By participating in these metabolic pathways, this compound can affect overall metabolic flux and metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Nickel ions are taken up by cells via high-affinity nickel transporters such as the nickel/cobalt transporter (NiCoT) family . Once inside the cell, nickel ions can bind to metallochaperones, which facilitate their delivery to target enzymes and organelles. The distribution of this compound within tissues can vary, with higher concentrations often found in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Nickel ions from this compound are primarily localized in the cytoplasm and vacuoles of cells . In hyperaccumulator plants, nickel ions are sequestered in vacuoles as nickel-organic acid complexes, which help to detoxify the metal and prevent its interference with cellular processes . This subcellular compartmentalization is essential for maintaining cellular homeostasis and preventing nickel-induced toxicity.

Preparation Methods

Nickel acetate can be synthesized through several methods:

Chemical Reactions Analysis

Nickel acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nickel oxide (NiO).

    Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: In aqueous solutions, this compound can undergo ligand exchange reactions, where the acetate ligands are replaced by other ligands such as chloride or sulfate ions.

Common reagents and conditions for these reactions include acetic acid, hydrogen gas, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Nickel acetate can be compared with other nickel salts such as nickel chloride and nickel sulfate:

    Nickel Chloride (NiCl₂): Unlike this compound, nickel chloride is highly soluble in water and is commonly used in electroplating and as a catalyst in organic synthesis.

    Nickel Sulfate (NiSO₄): Nickel sulfate is another widely used nickel salt, particularly in electroplating and battery production. It is more stable and less hygroscopic compared to this compound.

This compound is unique due to its specific coordination properties and its use in the synthesis of nickel-based nanomaterials .

Similar Compounds

  • Nickel chloride (NiCl₂)
  • Nickel sulfate (NiSO₄)
  • Nickel nitrate (Ni(NO₃)₂)

This compound stands out due to its versatility in various applications, particularly in the synthesis of advanced materials and its role in catalysis.

Properties

IUPAC Name

nickel(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIYYMMQIMJOTBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7020926
Record name Nickel(II) acetate
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Molecular Weight

176.78 g/mol
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Physical Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB]
Record name NICKEL ACETATE
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Record name Acetic acid, nickel(2+) salt (2:1)
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Boiling Point

16.6 °C
Record name NICKEL ACETATE
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Solubility

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F
Record name NICKEL ACETATE
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/
Record name NICKEL ACETATE
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Color/Form

GREEN PRISMS, Green monoclinic crystals

CAS No.

373-02-4, 14998-37-9
Record name NICKEL ACETATE
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Record name Nickel di(acetate)
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Record name NICKEL ACETATE
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Synthesis routes and methods I

Procedure details

1-(Tetrahydropyran-2-yloxy)-4-decyne (15) (0.5 g, 2.1 mmol), prepared according to Example 13, was hydrogenated in ethanol (20 ml) over P2-Ni, formed from nickel acetate (75 mg) deactivated with ethylenediamine (0.2 ml) for 4 hr. After chromatography on silica gel, the product (16) (0.43 g) was obtained in 85% yield. GC (Rt): starting material 15, 22.18 min, 0.4%; desired product 16 21.59 min, 97.9%; the 4E isomer of 16, 21.75 min, 1.7%. 1H NMR (200 MHz ) δ: 5.37 (m, 2H, CH=CH-4, 5), 4.58 (m, 1H, CH-2'), 3.60 (m, 4H, CH2 -1, 6'); 2.12 (M, 2H, CH2 -6); 2.04 (m, 2H, CH2 -3); 1.16 (tt, 2H, J=6.8, 6.8, 7.0, 7.0 Hz, CH2 -2), 1.4-1.9 (m, 6H, CH2 -3', 4', 5'), 1.29 (m, 6H, CH2 -7, 8, 9); 0.88 (t, 3H, J=7.0 Hz, CH3). IR (CCl4, cm-1) 3007, 1653, 1201, 1138, 1120 1034. MS [FAB, m/z(%)] 239 (M+ -1), 85 (100).
Name
1-(Tetrahydropyran-2-yloxy)-4-decyne
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add nickel (II) acetate tetrahydrate (24.8 gms. 10 mmol) to a stirred solution of kanamycin A (9.7 gms., 20 mmol) in dimethylsulfoxide (400 ml.). Stir at room temperature for 30 minutes, then to the resulting nickel (II) salt complex thereby formed add N-benzyloxycarbonyloxyphthalimide (13.0-15.6 gms., 44-52.6 mmol) in dimethylsulfoxide (70 ml.) over a 10 minute period. Stir at room temperature for one hour, then pour the reaction mixture into ether (2500 ml.) and shake one minute. Allow the oil to settle and decant the supernatant dimethylsulfoxide ether. Repeat this procedure two more times using 1500 ml. and 1000 ml., respectively, of ether. Dissolve the resultant gummy residue in methanol (1000 ml.) and concentrated ammonium hydroxide (50 ml.). Bubble hydrogen sulfide through the solution and separate the resultant precipitate of nickel (II) sulfide through a pad of Celite and wash the residue with methanol. Stir the combined filtrate and methanol wash with Amberlite IRA-401S (OH⃝) ion exchange resin (300 gms.), filter off the resin and evaporate the filtrate in vacuo. Triturate the resultant gummy residue with a 50:50 mixture of acetonitrile:ether and filter the resultant white solid to obtain 3,6'-di-N-benzyloxycarbonylkanamycin A; yield 12.5 gms. (83.5% theory); [α]D26 +78° (c, 4.84 in 50% aqueous methanol). Analysis Calculated for: C34H48O15N4.H2O; C, 56.2; H, 6.75; N, 6.94%. Found: C, 51.02; H, 6.26; N, 6.85%. E. Treat each of the following aminoglycosides with a mixture of cupric acetate hydrate and nickel (II) acetate tetrahydrate or with cobalt (II) acetate tetrahydrate or with cadmium (II) acetate dihydrate according to the procedures of Examples 11A through 11D, respectively.
Name
nickel (II) acetate tetrahydrate
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
kanamycin A
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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